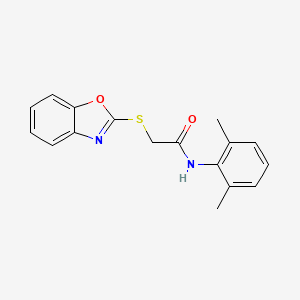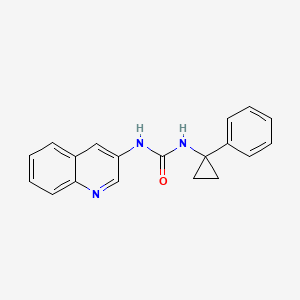![molecular formula C18H19NO6 B11507349 15-butyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11507349.png)
15-butyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s complex name suggests a highly intricate structure. Let’s break it down:
- It contains a 15-membered ring system.
- The ring includes a butyl group (a four-carbon alkyl chain) and several hydroxyl groups.
- There are also nitrogen and oxygen atoms within the ring.
- Overall, this compound belongs to the class of natural products known as xanthones.
- Xanthones exhibit diverse biological activities and are often found in plants.
- The compound’s specific source or natural occurrence would be worth exploring further.
Preparation Methods
- Unfortunately, I couldn’t find direct synthetic routes for this specific compound in the literature.
- given its complexity, it likely involves multiple steps and challenging transformations.
- Industrial production methods may not exist due to its rarity or lack of commercial interest.
Chemical Reactions Analysis
- Reactions this compound might undergo include:
- Oxidation (e.g., converting hydroxyl groups to ketones or aldehydes).
- Reduction (e.g., reducing carbonyl groups).
- Substitution (e.g., replacing a hydrogen with another functional group).
- Common reagents could include oxidizing agents (such as potassium permanganate), reducing agents (like sodium borohydride), and acid/base catalysts.
- Major products would depend on the specific reaction conditions and regioselectivity.
Scientific Research Applications
- In chemistry: Understanding its reactivity and potential synthetic applications.
- In biology: Investigating its biological effects (e.g., antioxidant, anti-inflammatory, or anticancer properties).
- In medicine: Exploring its potential as a drug lead or natural product-based therapy.
- In industry: Perhaps as a starting material for more complex derivatives.
Mechanism of Action
- This requires further research, but we can speculate:
- It might interact with enzymes, receptors, or cellular pathways due to its unique structure.
- Hydroxyl groups could play a role in antioxidant activity.
- Nitrogen and oxygen atoms may participate in hydrogen bonding or coordination.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs with the exact same structure.
- comparing it to related xanthones or natural products could highlight its uniqueness.
Remember that this compound’s rarity and complexity contribute to the limited information available.
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
15-butyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione |
InChI |
InChI=1S/C18H19NO6/c1-3-4-9-19-15(21)14(20)13-10(2)25-18(24)12-8-6-5-7-11(12)17(22,23)16(13,18)19/h5-8,22-24H,3-4,9H2,1-2H3 |
InChI Key |
HODHUBOSQRYPNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B11507268.png)

![N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine](/img/structure/B11507279.png)

![N'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-N-(4-bromo-2-methylphenyl)benzohydrazide](/img/structure/B11507291.png)

![2-({[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11507316.png)

![N-[4-[4-(2-methyl-thiazol-4-ylmethyl)-piperazine-1-sulfonyl]-phenyl]-acetamide](/img/structure/B11507336.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11507340.png)
![Ethyl 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11507345.png)
![5-(4-fluorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11507346.png)
![Methyl 6-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11507356.png)
![2-(3,4-dimethoxyphenyl)-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]ethanamine](/img/structure/B11507359.png)
